molecular formula C9H6N2O3 B7761314 4-oxo-1H-quinazoline-2-carboxylic acid

4-oxo-1H-quinazoline-2-carboxylic acid

Cat. No.: B7761314
M. Wt: 190.16 g/mol
InChI Key: KVXWXOHXKMKMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-1H-quinazoline-2-carboxylic acid (CAS 19181-77-2) is a versatile quinazolinone-based building block for drug discovery and pharmaceutical research. Quinazolinone scaffolds are recognized for their diverse biological activities and are found in several approved drugs . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. In particular, quinazolinone derivatives have been rationally designed as core structures in potent dual PI3K/HDAC inhibitors, demonstrating significant potential in anticancer research . The carboxylic acid moiety on the quinazoline core allows for further functionalization, enabling researchers to link this pharmacophore to other targeted groups or create prodrugs . Beyond oncology, the quinazolinone core is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties, making this compound a valuable template for exploring new lead compounds across multiple therapeutic areas . This product is intended for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-1H-quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXWXOHXKMKMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also convert alcohols into esters.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the formation of a reactive intermediate that facilitates the coupling of amino acids. The imidazole groups act as nucleophiles and bases, promoting the formation of amides, carbamates, and ureas .

Comparison with Similar Compounds

Structural Differences and Electronic Properties

The quinazoline core differentiates this compound from other heterocyclic carboxylic acids. Key structural analogs include:

Compound Core Structure Key Substituents Notable Features
4-Oxo-1H-quinazoline-2-carboxylic acid Quinazoline -COOH at C2, -O at C4 Planar aromatic system; strong hydrogen-bonding capacity due to carboxylic acid .
4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids Quinoline -COOH at C3, -O at C2, -R at C4 Non-planar dihydroquinoline ring; substituent-dependent acidity .
4-Oxo-4H-quinolizine-3-carboxylic acid Quinolizine -COOH at C3, -O at C4 Bridged nitrogen in quinolizine; increased rigidity compared to quinazoline .
Thiazetoquinoline dicarboxylic acid Thiazeto + quinoline -COOH at C3 and C4 Fused thiazeto ring; intramolecular hydrogen bonding enhances crystallinity .
6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Dihydroquinoline -COOH at C2, -OH at C6 Hydroxyl group increases polarity and chelation potential .

Key Observations :

  • Quinazoline vs. Quinoline: The pyrimidine ring in quinazoline introduces additional nitrogen atoms, enhancing electron-deficient character and hydrogen-bonding capacity compared to quinoline derivatives .
  • Substituent Effects: Electron-withdrawing groups (e.g., -COOH) increase acidity, while bulky substituents (e.g., -R in 4-R-quinolines) sterically hinder reactivity .

Physicochemical Properties

Property This compound 4-R-2-oxo-quinoline-3-carboxylic acids Thiazetoquinoline dicarboxylic acid
Acidity (pKa) ~3.1 (carboxylic acid) 2.8–4.2 (depending on R) Dual pKa (~2.5 and ~4.0)
Solubility Low in water; moderate in polar aprotic solvents Higher solubility with -OH/-NH2 substituents Poor due to crystalline packing
Thermal Stability Decomposes above 250°C Stable up to 200°C Stable up to 300°C

Key Findings :

  • The quinazoline derivative’s lower solubility compared to quinolines may limit bioavailability but enhances crystallinity for formulation .
  • Thiazetoquinoline’s dual carboxylic acid groups and hydrogen-bonding network contribute to exceptional thermal stability .

Comparative Efficacy :

  • Quinazoline derivatives show broader antimicrobial activity compared to quinolines, likely due to enhanced metal chelation .
  • Analgesic activity in quinolines is superior, attributed to optimized substituent lipophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-oxo-1H-quinazoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors like 4-hydrazino-1H-quinazolin-2-one with oxocarboxylic esters or acids under basic conditions (e.g., sodium ethoxide). Solvent choice (e.g., propan-2-ol) and temperature control are critical to minimize side reactions such as decarboxylation. Characterization via 1^1H/1313C NMR and IR spectroscopy helps confirm the quinazoline core and carboxylic acid functionality .

Q. How can structural tautomerism in this compound be experimentally resolved?

  • Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) can be analyzed using 1^1H NMR in deuterated DMSO to observe exchangeable protons. X-ray crystallography provides definitive evidence of the dominant tautomer in the solid state, as seen in related 4-oxo-quinazoline derivatives .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the carboxylic acid proton (broad singlet, δ ~12 ppm). 13^13C NMR confirms the carbonyl groups (C=O at ~165–175 ppm).
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects molecular ions ([M-H]⁻ at m/z 205) and impurities .

Q. What are common synthetic impurities in this compound, and how are they mitigated?

  • Methodological Answer :

  • Byproducts : Chlorinated derivatives (e.g., 2-chloro analogs) may form if halogenated precursors are used.
  • Mitigation : Recrystallization from ethanol/water mixtures or preparative HPLC purifies the product. TLC monitoring (silica gel, ethyl acetate/hexane) identifies impurities early .

Advanced Research Questions

Q. How do substituent variations at the 1H-quinazoline core influence biological activity, and what methodologies optimize structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Strategies : Introduce substituents (e.g., Cl, CH₃, aryl) at positions 3, 6, or 7 via nucleophilic substitution or cross-coupling. Compare bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization or SPR.
  • Example : Chlorine at position 2 enhances binding to kinases (IC₅₀ reduction by 30% vs. non-chlorinated analogs) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?

  • Methodological Answer :

  • Solubility : Use differential scanning calorimetry (DSC) to assess polymorphic forms. Co-solvents (e.g., DMSO/PEG 400) improve aqueous solubility.
  • Bioavailability Discrepancies : Compare pharmacokinetic profiles in rodent models with varying formulations (e.g., nanoemulsions vs. free acid). LC-MS/MS quantifies plasma concentrations .

Q. What computational approaches predict the binding modes of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., DHFR or COX-2). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the quinazoline ring.
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. MM-PBSA calculates binding free energies .

Q. How does the compound’s reactivity with nucleophiles inform its stability in biological matrices?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm.
  • Mechanistic Insight : The carboxylic acid group undergoes esterification in acidic conditions, while the quinazoline ring remains stable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.